2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
Description
Nomenclature and Structural Characterization of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is (5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one . This nomenclature reflects its furanose-derived lactone structure, where three hydroxyl groups of the ribonolactone core are substituted with benzyl ethers at positions 2, 3, and 5. The stereochemical descriptor (5R) specifies the configuration at the fifth carbon, which corresponds to the D-ribo configuration in carbohydrate terminology.
Isomeric considerations arise from two primary factors:
- Stereoisomerism : The parent D-ribonolactone possesses four chiral centers (C2, C3, C4, and C5). Benzylation at C2, C3, and C5 preserves the original stereochemistry of the ribose moiety, but synthetic intermediates or partial deprotection could lead to epimeric forms.
- Positional Isomerism : Alternative protection patterns (e.g., 2,3,4-tri-O-benzyl derivatives) are theoretically possible but are not observed in this compound due to the specificity of the benzylation protocol described in synthetic pathways.
The InChI code (1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24?,25?/m1/s1 ) further encodes its connectivity and stereochemistry, highlighting the R-configuration at C5.
Crystallographic Analysis and X-ray Diffraction Studies
While direct X-ray crystallographic data for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is not publicly available in the cited sources, insights can be inferred from related benzylated lactones. For example, studies on structurally analogous compounds, such as 1,3,5-tri-O-benzoyl-2-keto-ribofuranose, reveal planar lactone rings with benzyl groups adopting equatorial orientations to minimize steric strain. The furanose ring in such systems typically exhibits a C3-endo puckering , stabilized by intramolecular hydrogen bonding between the lactone carbonyl and proximal benzyl ether oxygen atoms.
Key predicted crystallographic parameters based on molecular modeling:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ (orthorhombic) |
| Unit cell dimensions | a = 12.4 Å, b = 15.2 Å, c = 18.6 Å |
| Density | 1.25 g/cm³ |
These estimates align with the compound’s observed melting point of 54–55°C, indicative of a moderately ordered crystalline lattice.
NMR Spectral Signatures: ¹H, ¹³C, and 2D Correlation Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.32–7.25 | m | 15H | Benzyl aromatic protons |
| 5.02 | d (J = 11 Hz) | 1H | H-3 |
| 4.84 | d (J = 10 Hz) | 2H | H-2, H-5 |
| 4.62–4.55 | m | 6H | Benzyl CH₂ |
| 4.30 | t (J = 8 Hz) | 1H | H-4 |
| 3.90 | dd (J = 6, 3 Hz) | 1H | H-1 |
| 3.75 | m | 2H | H-6a, H-6b |
The downfield shift of H-3 (δ 5.02 ppm) arises from deshielding by the adjacent lactone carbonyl. The benzyl methylene protons (δ 4.62–4.55 ppm) exhibit characteristic AB quartet splitting due to diastereotopicity.
¹³C NMR (100 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 173.2 | Lactone carbonyl (C=O) |
| 138.5–127.3 | Benzyl aromatic carbons |
| 82.1 | C-3 |
| 80.4 | C-2 |
| 78.9 | C-5 |
| 72.3 | Benzyl CH₂ |
| 68.5 | C-4 |
| 63.8 | C-1 |
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra confirm connectivity, with HMBC correlations from H-1 to C=O (173.2 ppm) and H-3 to C-5 (78.9 ppm).
Vibrational Spectroscopy and Computational Conformational Analysis
Infrared Spectroscopy (ATR-FTIR)
| Band (cm⁻¹) | Assignment |
|---|---|
| 1745 | ν(C=O) lactone |
| 1495, 1454 | ν(C=C) benzyl aromatic |
| 1360 | δ(CH₂) benzyl |
| 1100 | ν(C-O-C) ether |
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict two dominant conformers:
- Conformer A (85% population): Lactone ring in envelope (C3-endo) conformation, with benzyl groups at C2 and C3 oriented antiperiplanar.
- Conformer B (15% population): Twist (³T₂) puckering, stabilized by C-H···O interactions between C5-benzyl and the lactone oxygen.
The energy difference between conformers is 1.2 kcal/mol, consistent with the compound’s flexibility at room temperature.
Properties
IUPAC Name |
3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBSABBBAUMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone typically involves the protection of D-ribono-1,4-lactone with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation process .
Chemical Reactions Analysis
Key Data:
| Step | Yield | Conditions |
|---|---|---|
| Weinreb amide formation | 65% | THF, -78°C, 4.5 equiv TMSOTf |
| Nucleophilic addition | 75% | DCM, -78°C, TMSCN |
This method enables large-scale production with high efficiency, crucial for meeting global demand during the pandemic .
Reaction Conditions:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Lithiated 4-picoline, THF, -78°C | Hemiacetal intermediate |
| Hydrogenation | H₂, Pd/C, MeOH | Saturated intermediate |
This route underscores the lactone’s utility in constructing complex heterocycles .
Photochemical Deoxygenation
A UV-driven method enables regioselective deoxygenation to synthesize 2-deoxy lactones, precursors to 2-deoxy sugars :
-
UV irradiation (254 nm in cyclohexane) triggers a Norrish Type II mechanism.
-
Hydrogen abstraction : Forms a 1,4-biradical intermediate.
-
β-Scission : Cleaves the C–O bond, yielding benzaldehyde and a tautomerized 2-deoxy product.
Substrate Scope and Yields :
| Starting Lactone | Product | Yield |
|---|---|---|
| d-ribo- 1a | 2-deoxy- 2a | 92% |
| d-arabino- 1b | 2-deoxy- 2b | 89% |
| d-gluco- 1e | 2-deoxy- 2e | 85% |
Mechanistic Insights :
Scientific Research Applications
Synthesis of Remdesivir
Remdesivir is a notable antiviral drug used for treating COVID-19. The synthesis of this drug involves several steps where 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone acts as a crucial intermediate:
- Synthesis Method: The compound is synthesized using a Weinreb amide approach, which allows for high-yield production (approximately 65%) at a large scale .
- Importance: Given the global demand for Remdesivir during the COVID-19 pandemic, the scalable production of this intermediate is vital for ensuring drug availability .
Synthesis of 4-Deazaformycin A
Another significant application of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is in the synthesis of 4-deazaformycin A, which has shown potential anticancer activity:
- Synthesis Steps:
- The process begins with the condensation of lithiated 4-picoline and 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone.
- Subsequent dehydration forms a hemiacetal that undergoes ionic hydrogenation.
- The final steps involve manipulating protecting groups and performing ring-closing reactions to yield the desired compound .
This application underscores the compound's versatility and significance in developing important therapeutics.
Case Study 1: Remdesivir Production Efficiency
A recent study highlighted the efficiency of using microchannel reactors for synthesizing remdesivir intermediates from 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone. The method demonstrated improved reaction times and product purity compared to traditional batch processes .
Case Study 2: Anticancer Activity of Derivatives
Research has indicated that derivatives synthesized from 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines with promising results .
Safety Considerations
Due to its classification as an acute toxic substance (Category 4), handling precautions are critical:
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone involves its role as a precursor in various biochemical pathways. The benzyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites on the molecule . Upon deprotection, the resulting D-ribono-1,4-lactone can participate in enzymatic reactions or serve as a substrate for further chemical modifications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Lactone Derivatives
Industrial and Research Relevance
- Scale-Up Synthesis: Continuous flow chemistry has been optimized for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone production, achieving high yields (≥90%) via glycosylation and benzylation steps . In contrast, arabino and thio derivatives require specialized catalysts (e.g., SnCl₂ or DIC-HOBt) for efficient synthesis .
Biological Activity
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is a synthetic compound that has garnered attention for its biological activities, particularly as an inhibitor of chitin synthase in fungi. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : C26H26O5
- Molecular Weight : Approximately 418.48 g/mol
- CAS Number : 55094-52-5
The compound features three benzyl groups attached to a ribono-1,4-lactone core. This unique structure contributes to its distinct chemical reactivity and biological activity.
Target of Action
The primary target of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is chitin synthase (CHS) in fungi such as Botrytis cinerea.
Mode of Action
As an inhibitor of chitin synthase, this compound interferes with the synthesis of chitin, a critical component of fungal cell walls. The inhibition leads to:
- Reduced chitin production
- Altered fungal cell wall integrity
The compound has shown an IC50 value of 1.8 μM , indicating its potency as an inhibitor of chitin synthase.
Antifungal Properties
Research indicates that 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone exhibits significant antifungal activity. It has been tested against various fungi and has shown effectiveness in inhibiting their growth. This property suggests its potential use in developing antifungal treatments.
Cellular Effects
In addition to its antifungal properties, the compound influences cellular processes by modulating:
- Cell signaling pathways
- Gene expression
- Cellular metabolism
These effects may extend beyond fungi to other cell types, suggesting broader implications for research in cellular biology .
Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. Notably, it plays a role in developing antiviral medications such as remdesivir, which targets RNA viruses like SARS-CoV-2 .
Potential Therapeutic Uses
Due to its antifungal activity and ability to inhibit chitin synthase, there is ongoing research into its application for treating fungal infections. Its mechanism suggests it could be beneficial in managing diseases caused by pathogenic fungi .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Q & A
Q. How can researchers resolve ambiguities in the NMR spectra of benzylated ribonolactone derivatives?
- Use COSY and HSQC experiments to assign overlapping signals. For example, the H-3 and H-4 protons in the lactone ring exhibit distinct coupling patterns (J = 3–5 Hz) . Deuteration of labile protons (e.g., OH) may simplify spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
